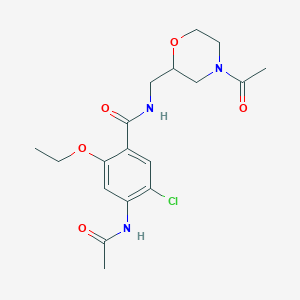

N,N-Diacetyl Des-4-fluorobenzyl Mosapride

Description

Overview of Mosapride's Pharmacological Significance and Therapeutic Applications

Therapeutically, Mosapride is utilized in the management of various gastrointestinal disorders. It is commonly prescribed for conditions such as gastroesophageal reflux disease (GERD), functional dyspepsia, and symptoms associated with chronic gastritis like heartburn and bloating. nih.govdocumentsdelivered.com Unlike some other prokinetic agents, Mosapride exhibits high selectivity for 5-HT4 receptors with no significant affinity for dopamine (B1211576) D2, 5-HT1, or 5-HT2 receptors, which minimizes certain side effects. nih.gov The primary active metabolite of Mosapride is a des-4-fluorobenzyl compound, which also contributes to its therapeutic effects. nih.gov

Importance of Impurity Profiling and Metabolite Characterization in Pharmaceutical Development

The characterization of impurities and metabolites is a non-negotiable aspect of modern pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH). medcraveonline.com

Impurity Profiling: This process involves the identification, quantification, and control of impurities in a drug substance and product. medcraveonline.com Its importance lies in:

Safety: Impurities can be toxic or pharmacologically active, posing a risk to patients. medcraveonline.com

Efficacy: They can potentially alter the efficacy of the API.

Stability: Understanding impurity profiles helps in determining the drug's shelf life and appropriate storage conditions. researchgate.net

Process Optimization: It provides crucial information for refining the manufacturing process to minimize the formation of unwanted substances. researchgate.net For Mosapride, stability-indicating analytical methods, such as High-Performance Liquid Chromatography (HPLC), are developed through forced degradation studies to ensure that all potential impurities, including N,N-Diacetyl Des-4-fluorobenzyl Mosapride, can be effectively separated, detected, and quantified. nih.govresearchgate.net

Pharmacokinetics: It helps to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.

Efficacy and Toxicity: Metabolites can be active, contributing to the therapeutic effect, or they can be toxic. tandfonline.com The major metabolite of Mosapride, des-p-fluorobenzyl mosapride, is known to be pharmacologically active. nih.gov

Drug-Drug Interactions: Understanding metabolic pathways is key to predicting potential interactions with other co-administered drugs. A thorough characterization of all metabolites, including minor ones, provides a complete picture of the drug's disposition and is vital for a comprehensive safety assessment. tandfonline.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-acetamido-N-[(4-acetylmorpholin-2-yl)methyl]-5-chloro-2-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O5/c1-4-26-17-8-16(21-11(2)23)15(19)7-14(17)18(25)20-9-13-10-22(12(3)24)5-6-27-13/h7-8,13H,4-6,9-10H2,1-3H3,(H,20,25)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSVQOSYYSRMCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)C(=O)C)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10434736 | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170799-32-3 | |

| Record name | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170799-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10434736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Strategies for Characterization and Quantification of N,n Diacetyl Des 4 Fluorobenzyl Mosapride

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Techniques such as HPLC, UHPLC, and TLC are indispensable for separating N,N-Diacetyl Des-4-fluorobenzyl Mosapride from the active pharmaceutical ingredient (API) and other related substances.

Development of High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) Methods for Resolution from Mosapride and Other Impurities

The development of stability-indicating HPLC and UHPLC methods is critical for the quantitative analysis of Mosapride and its impurities. The primary goal is to achieve sufficient resolution between the main component peak and the peaks of all potential impurities, including this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Several isocratic RP-HPLC methods have been successfully developed for the purity assessment of Mosapride citrate. nih.gov These methods are capable of detecting process-related impurities at trace levels. nih.govresearchgate.net A typical method employs a C18 column as the stationary phase with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as orthophosphoric acid or citric acid solution). nih.govgoogle.com The detection wavelength is typically set at 274 nm or 276 nm, where both Mosapride and its chromophoric impurities exhibit significant absorbance. google.comingentaconnect.com

UHPLC methods offer advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. A UHPLC-MS/MS method developed for the simultaneous determination of Mosapride and its metabolites utilizes a sub-2 µm particle column (e.g., BEH C18, 1.7 µm) with a gradient elution, demonstrating the capability to separate structurally similar compounds effectively. nih.gov

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm | ingentaconnect.com |

| Mobile Phase | Acetonitrile : 0.024 M Orthophosphoric Acid (28:72, v/v), pH 3.0 | nih.gov |

| Alternate Mobile Phase | 50 mmol/L Citric Acid (pH 4.0) : Methanol : Acetonitrile (55:35:10, v/v/v) | google.com |

| Elution Mode | Isocratic | nih.govgoogle.com |

| Flow Rate | 1.0 mL/min | google.comingentaconnect.com |

| Column Temperature | 40 °C | researchgate.netgoogle.com |

| Detection Wavelength | 274 nm | google.com |

| Injection Volume | 10 µL | google.com |

Optimization of Stationary and Mobile Phases for Enhanced Chromatographic Resolution

Optimization of chromatographic conditions is paramount for resolving closely eluting impurities like this compound from the Mosapride peak.

Stationary Phase: The most commonly used stationary phase is octadecylsilane (C18), which provides excellent hydrophobicity for retaining Mosapride and its related substances. nih.govingentaconnect.com The choice of a specific C18 column (e.g., Waters Symmetry, X-Bridge) can influence selectivity due to differences in silica purity, end-capping, and carbon load. nih.govnih.gov For UHPLC applications, columns with smaller particle sizes (e.g., 1.7 µm) are chosen to maximize efficiency. nih.gov

Mobile Phase: The composition of the mobile phase, including the type of organic modifier, buffer, and pH, is a critical factor.

Organic Modifier: Acetonitrile and methanol are the most common organic solvents used. The ratio of the organic modifier to the aqueous buffer is adjusted to control the retention time and resolution. A mixture of both, such as methanol and acetonitrile, can sometimes provide unique selectivity. researchgate.netgoogle.com

Aqueous Buffer and pH: The pH of the mobile phase affects the ionization state of the analytes and, consequently, their retention and peak shape. For Mosapride and its impurities, acidic pH values (e.g., pH 3.0 or 4.0) are often employed, using buffers like orthophosphoric acid or citric acid. nih.govgoogle.com Adjusting the pH can significantly alter the retention times of impurities relative to the API, enabling the separation of co-eluting peaks. nih.gov

The optimization process involves systematically varying these parameters to achieve a robust method with a resolution factor (Rs) of greater than 1.5 for all critical peak pairs.

Thin-Layer Chromatography (TLC) in Preliminary Impurity Screening and Separation

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective tool for preliminary screening of impurities in Mosapride. It is particularly useful for monitoring the progress of synthesis reactions and for detecting gross contamination in raw materials.

For the analysis of Mosapride, HPTLC plates precoated with silica gel 60 F254 are typically used as the stationary phase. akjournals.comoup.com A suitable mobile phase is selected to achieve differential migration of the components. One reported system for separating Mosapride from another drug uses a mobile phase of ethyl acetate–methanol–benzene (2:0.5:2.5, v/v). oup.com Another effective mobile phase for separating Mosapride from other related compounds consists of methylene chloride, ethyl acetate, methanol, and ammonia (12:2:0.8:0.2, v/v). akjournals.com After development, the plates are visualized under UV light (typically at 254 nm), and the spots corresponding to impurities can be compared against a reference standard of the main compound. Densitometric scanning at a specific wavelength, such as 276 nm or 289 nm, allows for the semi-quantitative estimation of impurity levels. akjournals.comoup.com

Spectroscopic Methods for Definitive Structural Elucidation

While chromatographic techniques can separate impurities, spectroscopic methods are required for their definitive structural identification. NMR and IR spectroscopy are powerful tools for elucidating the precise molecular structure of this compound. daicelpharmastandards.com

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. mdpi.com A complete assignment of proton (¹H) and carbon (¹³C) NMR spectra, supported by two-dimensional (2D) NMR experiments, can confirm the identity of this compound. The analysis would involve comparing the spectrum of the impurity with that of Mosapride. researchgate.net

Key Expected Spectral Features:

¹H NMR: The most significant difference would be the disappearance of signals corresponding to the 4-fluorobenzyl group, specifically the characteristic aromatic protons of the fluoro-substituted ring and the benzylic methylene protons. Concurrently, two new singlet peaks would appear, corresponding to the methyl protons of the two acetyl groups (–COCH₃). One signal would be for the N-acetyl group on the morpholine ring and the other for the acetamido group on the benzamide ring, likely appearing in the δ 2.0-2.5 ppm region.

¹³C NMR: The ¹³C spectrum would also show distinct changes. The signals for the carbons of the 4-fluorobenzyl group would be absent. New signals would appear for the two acetyl groups: two methyl carbons (typically δ 20-30 ppm) and two carbonyl carbons (typically δ 165-175 ppm).

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to confirm the structure. For instance, an HMBC experiment would show a correlation between the methyl protons of the new acetyl group on the morpholine ring and the adjacent ring carbons, confirming its location. Similarly, correlations between the other acetyl protons and the aromatic ring carbon would confirm the position of the acetamido group.

| Spectral Feature | Expected Observation in Mosapride | Expected Change for this compound |

|---|---|---|

| 4-Fluorobenzyl Group Protons (¹H NMR) | Present (Aromatic and benzylic CH₂) | Absent |

| 4-Amino Group Proton (¹H NMR) | Present (Broad singlet for NH₂) | Absent, replaced by N-H proton of secondary amide |

| Acetyl Group Protons (¹H NMR) | Absent | Present (Two new singlets, ~δ 2.0-2.5 ppm) |

| 4-Fluorobenzyl Group Carbons (¹³C NMR) | Present | Absent |

| Acetyl Group Carbons (¹³C NMR) | Absent | Present (Two methyl and two carbonyl carbons) |

Utilization of Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. pharmaffiliates.com The IR spectrum of this compound would provide key information confirming its structural modification from Mosapride.

The spectrum of Mosapride shows characteristic absorption bands for its primary amine (-NH₂) and secondary amide (-CONH-) groups. researchgate.net In the spectrum of the impurity, significant changes would be evident. The N-H stretching vibrations of the primary amino group (typically two bands around 3400-3300 cm⁻¹) would be replaced by a single N-H stretch for the new secondary amide group (around 3300 cm⁻¹). Furthermore, the spectrum would feature strong carbonyl (C=O) stretching absorptions. One C=O band would correspond to the original benzamide group, while a second distinct C=O band would arise from the new acetyl group on the morpholine nitrogen (a tertiary amide). A third C=O band from the new acetamido group on the benzene ring would also be present, likely overlapping with the existing amide carbonyl absorption.

| Functional Group | Expected Absorption Range (cm⁻¹) | Structural Relevance |

|---|---|---|

| N-H Stretch (Secondary Amide) | ~3300 cm⁻¹ | Confirms acetylation of the 4-amino group |

| C-H Stretch (Aromatic & Aliphatic) | 3100-3000 cm⁻¹ (Aromatic), 3000-2850 cm⁻¹ (Aliphatic) | Confirms presence of benzene ring and alkyl chains |

| C=O Stretch (Amides) | 1700-1630 cm⁻¹ | Multiple strong bands confirming the three amide groups (original benzamide, new acetamido, and new N-acetyl on morpholine) |

| C-O Stretch (Ether) | ~1250 cm⁻¹ (Aryl ether), ~1120 cm⁻¹ (Aliphatic ether) | Confirms the ethoxy and morpholine ether functionalities |

| C-Cl Stretch | ~850-550 cm⁻¹ | Indicates the chloro-substituent on the aromatic ring |

UV-Visible Spectrophotometry in Quantification and Purity Determination

UV-Visible spectrophotometry is a robust and accessible technique for the quantification of analytes and the assessment of purity. For compounds related to Mosapride, this method relies on measuring the absorbance of the analyte in solution at a specific wavelength. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Different spectrophotometric methods, including first-order derivative ((1)D) and derivative of ratio spectra ((1)DD), have been developed for the determination of Mosapride Citrate in the presence of its degradation products nih.gov. For the (1)D method, peak amplitudes at 282.8 nm and 319.6 nm are utilized, while the (1)DD method uses measurements at 308 nm and 323 nm nih.gov. Such derivative techniques are particularly useful for resolving the analyte spectrum from those of interfering substances, thereby enhancing specificity. These methods have been successfully applied for determining Mosapride in concentration ranges of 5-70 µg/mL nih.gov. A standard RP-HPLC method for Mosapride also utilizes a UV-visible detector set at a wavelength of 274 nm nih.govresearchgate.net. The selection of an appropriate wavelength is critical to maximize sensitivity and minimize interference from excipients or potential degradants. While direct UV-Vis data for this compound is not extensively published, the chromophoric system shared with Mosapride allows for the adaptation of these established methods for its quantification and purity assessment.

| Parameter | Method | Wavelength(s) (nm) | Linearity Range (µg/mL) |

| Quantification | First-Order Derivative ((1)D) | 282.8 and 319.6 | 5 - 70 |

| Quantification | Derivative of Ratio Spectra ((1)DD) | 308 and 323 | 5 - 70 |

| Quantification | H-Point Standard Additions (HPSAM) | 273 and 288.6 | 5 - 70 |

| Quantification | Mean Centring of Ratio Spectra (MC) | 317 | 5 - 70 |

| HPLC Detection | RP-HPLC with UV-Vis | 274 | 0.5 - 30 |

Mass Spectrometric Approaches for Identification and Trace Analysis

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and trace-level quantification of pharmaceutical impurities. Its high sensitivity and specificity make it ideal for identifying compounds like this compound, even when present at minute levels.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity for analyzing complex mixtures. The chromatographic step separates the target analyte from the sample matrix, after which the mass spectrometer provides mass-to-charge (m/z) information for identification and quantification.

For Mosapride and its related compounds, LC-MS/MS methods typically employ an electrospray ionization (ESI) source in positive ion mode nih.govresearchgate.net. The analysis is often performed in Multiple Reaction Monitoring (MRM) mode, which enhances sensitivity and specificity by monitoring a specific precursor ion to product ion transition nih.govresearchgate.net. For Mosapride, the MRM transition of m/z 422 → m/z 198 is commonly used for quantification nih.govresearchgate.netresearchgate.net. This high-sensitivity approach has achieved a lower limit of quantification (LLOQ) as low as 0.17 ng/mL in human plasma nih.govresearchgate.net.

Fragmentation analysis is crucial for structural confirmation nsf.gov. Under ESI-MS/MS conditions, the protonated molecular ion of Mosapride ([M+H]+ at m/z 422) fragments into characteristic product ions researchgate.net. The diagnostic fragment ions at m/z 198 and 170 are characteristic of the benzoyl moiety, which would be altered in this compound, while the ion at m/z 109 is characteristic of the p-fluorobenzyl part, which is absent in this specific derivative researchgate.net. By analyzing the unique fragmentation pattern of this compound, its structure can be unequivocally confirmed. This approach has been used to identify numerous metabolites and impurities of Mosapride nih.govresearchgate.net.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of a compound's elemental composition with high confidence nih.gov. This capability is critical for identifying unknown impurities or metabolites where reference standards are not available. Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers can achieve mass accuracies of less than 5 ppm, and often below 1 ppm rsc.org.

For a compound like this compound (Molecular Formula: C18H24ClN3O5), HRMS can distinguish its exact mass from other isobaric species that may have the same nominal mass but different elemental formulas nih.govlgcstandards.com. This high resolving power is also essential for separating the isotopic peaks of an analyte from interfering ions, which is crucial for unambiguous identification rsc.org. The ability to obtain accurate mass data for both the precursor ion and its fragment ions further solidifies the structural elucidation process, making HRMS a powerful tool for impurity profiling in pharmaceutical development nih.gov.

Validation of Analytical Methods in Accordance with Regulatory Guidelines

The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that the method is suitable for its intended purpose.

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components globalresearchonline.net. For the analysis of this compound, the method must be able to distinguish it from Mosapride, other related impurities, and formulation excipients.

This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light nih.gov. The analytical method must be able to separate the main peak from any peaks generated by degradation products. In chromatographic methods like HPLC, specificity is confirmed by demonstrating baseline separation between all relevant peaks and through peak purity analysis using photodiode array (PDA) or mass spectrometric detectors globalresearchonline.net. For spectrophotometric methods, the ability to determine the analyte in the presence of its degradation products confirms specificity nih.gov.

For a quantitative method, several key parameters must be validated according to ICH guidelines:

Linearity and Range : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range globalresearchonline.netsemanticscholar.org. This is typically evaluated by linear regression analysis of at least five different concentrations. For Mosapride analysis using HPLC-UV, linearity has been established in ranges such as 0.5 to 30 µg/mL with a correlation coefficient (r) of 0.9998 nih.govresearchgate.net. LC-MS/MS methods have shown linearity in ranges from 0.17 to 68.00 ng/mL nih.govresearchgate.net. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity globalresearchonline.net.

Accuracy : Accuracy is the closeness of the test results to the true value and is often determined by recovery studies globalresearchonline.net. A known amount of the analyte is spiked into a sample matrix at different concentration levels (e.g., 75%, 100%, and 125% of the target concentration) mdpi.comnih.gov. For an HPLC method for Mosapride, the mean recovery was reported as 101.55 ± 0.97% nih.govresearchgate.net. An LC-MS/MS method showed accuracy (as relative error, RE) to be within ±6.3% nih.govresearchgate.net.

Precision : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision) researchgate.net. For Mosapride methods, intra- and inter-day variations of less than 1% (HPLC-UV) and less than 13% (LC-MS/MS) have been reported, demonstrating high precision nih.govresearchgate.netnih.govresearchgate.net.

The table below summarizes typical validation parameters for analytical methods used for Mosapride and its related substances.

| Validation Parameter | Method | Typical Results |

| Linearity (Range) | HPLC-UV | 0.5 - 30 µg/mL (r = 0.9998) |

| LC-MS/MS | 0.17 - 68.00 ng/mL | |

| Accuracy (% Recovery) | HPLC-UV | 101.55 ± 0.97% |

| 1H NMR | 99.15 - 100.82% | |

| Precision (% RSD) | HPLC-UV (Intra/Inter-day) | < 1% |

| LC-MS/MS (Intra/Inter-day) | < 13% |

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial performance characteristics in the validation of analytical methods. researchgate.net The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net The LOQ represents the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net

For Mosapride and its related substances, various reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed and validated. The determination of LOD and LOQ is typically performed using methods such as the signal-to-noise ratio or by calculating from the standard deviation of the response and the slope of the calibration curve. researchgate.net

In a study developing an RP-HPLC method for Mosapride citrate in bulk drug and pharmaceutical forms, the lower detection limit was found to be 0.23 µg/mL. nih.gov Another validated method for the simultaneous estimation of Pantoprazole and Mosapride citrate determined the LOD for Mosapride citrate to be 0.1790 µg/mL and the LOQ to be 0.5480 µg/mL. researchgate.net A separate study on Mosapride citrate tablets established a detection limit of 0.33 ng. ingentaconnect.com For process-related impurities of mosapride citrate, detection limits have been reported to be in the range of 0.2 x 10⁻⁸ g to 6.4 x 10⁻⁸ g. nih.govresearchgate.net These values indicate the high sensitivity of the developed chromatographic methods, which are capable of detecting and quantifying trace amounts of impurities like this compound.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Mosapride and Related Substances by HPLC

| Analyte | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source |

|---|---|---|---|---|

| Mosapride Citrate | RP-HPLC | 0.23 µg/mL | Not Reported | nih.gov |

| Mosapride Citrate | RP-HPLC | 0.1790 µg/mL | 0.5480 µg/mL | researchgate.net |

| Mosapride Citrate Related Substances | HPLC | 0.33 ng | Not Reported | ingentaconnect.com |

Robustness and System Suitability Testing of Developed Methods

Robustness

The robustness of an analytical procedure measures its capacity to remain unaffected by small, deliberate variations in method parameters. ich.orgajpaonline.com This provides an indication of its reliability during normal usage. Robustness is a critical component of method validation and is often evaluated during the development phase. ich.orgajpaonline.com

For HPLC methods developed for Mosapride and its impurities, robustness is typically assessed by varying parameters such as:

The pH of the mobile phase. ajpaonline.com

The composition of the mobile phase (e.g., the ratio of organic solvent to buffer). ajpaonline.com

The flow rate of the mobile phase. ajpaonline.com

The column temperature.

The wavelength of UV detection. ajpaonline.com

The effect of these variations on analytical results, such as peak retention time, area, and tailing factor, is then evaluated. For instance, in the validation of an RP-HPLC method for Mosapride citrate, the method was confirmed for its ruggedness, a measure closely related to robustness. nih.govresearchgate.net

System Suitability Testing

System Suitability Testing (SST) is an integral part of any analytical method. It is designed to verify that the chromatographic system is adequate for the intended analysis on the day of use. pharmaguideline.comcancer.gov SST parameters are established to ensure the performance of the entire system, including the instrument, reagents, and column. pharmaguideline.comcancer.gov These tests are performed before sample analysis to confirm that the system meets the required criteria. pharmaguideline.com

Common system suitability parameters for HPLC analysis include:

Tailing Factor (or Symmetry Factor): Measures the asymmetry of a chromatographic peak. A value close to 1 indicates a symmetrical peak.

Theoretical Plates (N): A measure of column efficiency. Higher values indicate better separation efficiency. pharmaguideline.com

Resolution (Rs): Indicates the degree of separation between two adjacent peaks. A resolution of >2 is generally desired.

Repeatability: Assessed by making multiple injections of a standard solution and checking the precision of the peak area and retention time, typically expressed as the relative standard deviation (%RSD). pharmaguideline.com

Retention Time: The time taken for an analyte to elute from the column. pharmaguideline.com

These parameters are monitored to ensure that the analytical system is performing as expected throughout the analytical run. usp.org

Table 2: Typical Parameters for Robustness and System Suitability Testing in HPLC

| Test | Parameter | Typical Acceptance Criteria |

|---|---|---|

| Robustness | Mobile Phase Composition | %RSD of results should be within specified limits after minor changes (e.g., ±2%). |

| pH of Mobile Phase | Peak symmetry and retention time should not be significantly affected by small changes (e.g., ±0.2 units). | |

| Flow Rate | System suitability parameters remain within limits after small variations (e.g., ±0.1 mL/min). | |

| Column Temperature | Retention times and resolution should be consistent with minor temperature changes (e.g., ±5 °C). | |

| System Suitability | Tailing Factor | Typically ≤ 2. |

| Theoretical Plates | Generally > 2000. | |

| Resolution | ≥ 2 between the analyte and closest eluting peak. |

Pharmacokinetic and Metabolic Role in Mosapride Research

Investigation of N,N-Diacetyl Des-4-fluorobenzyl Mosapride as a Metabolite or Metabolite Surrogate in Preclinical Models

This compound is recognized as a metabolite of mosapride. lgcstandards.comlgcstandards.com In preclinical research, the synthesis and characterization of such metabolites are essential. They serve as reference standards for analytical methods developed to identify and quantify the byproducts of drug metabolism in biological samples. The characterization of these metabolites helps in building a complete metabolic map of the parent drug.

Mosapride undergoes extensive metabolism after administration. The primary and most studied active metabolite is des-p-fluorobenzyl mosapride, commonly referred to as M1. nih.govnih.govnih.gov M1 is formed through the dealkylation of the parent mosapride molecule. nih.gov Studies in humans and rats have shown that M1 is a major metabolite found in plasma, urine, and feces. nih.govresearchgate.net

Metabolic profiling reveals that both mosapride and M1 can undergo further biotransformations. Mosapride's metabolism is complex, involving multiple pathways beyond the formation of M1. In rats, at least 18 metabolites have been detected, arising from pathways including N-oxidation, morpholine ring cleavage, and hydroxylation, in addition to the primary dealkylation pathway. nih.gov Phase II reactions, mainly glucuronidation, also play a significant role. nih.gov

A comparative analysis indicates that the metabolic pathways for mosapride are qualitatively similar between rats and humans, with most metabolites found in rats also being present in humans. nih.gov M1 itself can be further metabolized. The presence of this compound suggests a metabolic route involving the removal of the 4-fluorobenzyl group (forming M1) followed by or concurrent with the acetylation of two amine groups on the resulting molecule.

Table 1: Major Metabolic Pathways of Mosapride in Preclinical Models

| Metabolic Pathway | Description | Resulting Metabolite Type |

|---|---|---|

| Phase I | ||

| Dealkylation | Removal of the p-fluorobenzyl group from the morpholine nitrogen. | Des-p-fluorobenzyl mosapride (M1) nih.govnih.gov |

| N-Oxidation | Addition of an oxygen atom to a nitrogen atom. | Mosapride N-oxide (M2/M16) nih.govnih.govnih.gov |

| Morpholine Ring Cleavage | Opening of the morpholine ring structure. | Morpholine ring-opened metabolites (e.g., M15) nih.govnih.gov |

| Hydroxylation | Addition of a hydroxyl (-OH) group. | Hydroxylated metabolites |

| Phase II |

The biotransformation of mosapride is primarily mediated by the cytochrome P450 (CYP) enzyme system located mainly in the liver. patsnap.comchemisgroup.us Specifically, CYP3A4 has been identified as the principal enzyme responsible for catalyzing the formation of the main metabolite, M1 (des-p-fluorobenzyl mosapride). nih.govnih.gov

The involvement of CYP3A4 is demonstrated by in vitro studies using human liver microsomes, where inhibitors of this enzyme, such as ketoconazole, significantly block the metabolism of mosapride. nih.gov This enzymatic action initiates the primary metabolic cascade. Once M1 is formed, it and the parent drug can be substrates for further enzymatic reactions, or "derivatization." These subsequent steps can involve other CYP isozymes or Phase II conjugation enzymes. Studies have shown that mosapride citrate can induce the activity and mRNA expression of several CYP isozymes, including CYP1A2, CYP2B6, and CYP3A4, in human hepatocyte cell lines, which could influence its own metabolism and that of other co-administered drugs. nih.govresearchgate.net

Table 2: Influence of Mosapride Citrate on CYP Enzyme Activity

| CYP Isozyme | Effect in Human Hepatocytes |

|---|---|

| CYP1A2 | Induced nih.gov |

| CYP2B6 | Induced nih.gov |

| CYP2C9 | Induced nih.gov |

Following administration in animal models such as rats, dogs, and monkeys, mosapride and its metabolites are rapidly and widely distributed throughout the body. nih.govnih.gov High concentrations of radioactivity from labeled mosapride were found in tissues of the gastrointestinal tract, including the stomach, duodenum, and small intestine, consistent with its therapeutic target. nih.gov Conversely, concentrations in the brain and eyeballs were lower than in plasma. nih.gov

In rats, the highest concentrations of mosapride and its N-oxide metabolite (M2) were observed in the duodenum and cecum. nih.gov Studies in pregnant rats showed that radioactivity could cross the placental barrier, leading to concentrations in the fetus that were slightly higher than in the maternal plasma. nih.gov In lactating rats, concentrations in milk were found to be approximately five times higher than in plasma. nih.gov

Excretion of mosapride and its metabolites occurs through multiple routes, primarily urine and feces (via bile). nih.gov In male rats, a total of 71.8% of an administered dose was recovered, with 37.6% in urine, 22.4% in feces, and 11.8% in bile. nih.gov The primary metabolite M1 constituted the largest portion of the excreted dose. nih.govresearchgate.net

Table 3: Cumulative Excretion of Mosapride and its Major Metabolites in Rats (% of Administered Dose)

| Excretion Route | Male Rats | Female Rats |

|---|---|---|

| Total Recovery | 71.8% nih.gov | 66.3% nih.gov |

| Urine | 37.6% nih.gov | 35.7% nih.gov |

| Feces | 22.4% nih.gov | 22.8% nih.gov |

| Bile | 11.8% nih.gov | 7.8% nih.gov |

| Major Metabolite (M1) Excretion | ~36.9% nih.gov | ~24.3% nih.gov |

Impact on Pharmacokinetic Parameter Assessment of Mosapride

When calculating pharmacokinetic parameters such as the Area Under the Curve (AUC) and Peak Plasma Concentration (Cmax), the presence of metabolites like M1 must be carefully considered. These parameters are crucial for determining the extent and rate of drug absorption and exposure. In preclinical studies, particularly in rats, there are marked sex-dependent differences in mosapride's metabolism, which directly impacts its Cmax and AUC. nih.gov

After oral administration in male rats, the Cmax of the primary metabolite M1 was found to be six times higher than that of the parent mosapride. nih.gov Conversely, in female rats, the Cmax of M1 was only one-fifth of that of mosapride. nih.gov This suggests a much more extensive first-pass metabolism in males, leading to a lower bioavailability of the parent drug (7% in males vs. 47% in females). nih.gov

Table 4: Comparative Cmax of Mosapride and Metabolite M1 in Rats After Oral Administration

| Species | Analyte | Peak Plasma Concentration (Cmax) |

|---|---|---|

| Male Rat | Mosapride | 44 ng/ml nih.gov |

| M-1 | 277 ng/ml nih.gov | |

| Female Rat | Mosapride | 788 ng/ml nih.gov |

Plasma protein binding is a critical determinant of a drug's distribution and availability to its target sites, as only the unbound fraction is typically pharmacologically active. taylorandfrancis.com Mosapride exhibits high binding to serum proteins across various animal species, with binding rates of approximately 93-99%. nih.gov The primary binding proteins are albumin and alpha 1-acid glycoprotein. nih.gov The extent of protein binding can influence a drug's clearance, as highly bound drugs may have a smaller volume of distribution and be less available for filtration by the kidneys. While specific protein binding data for this compound is not extensively detailed, it is expected that related compounds and metabolites of mosapride would also exhibit some degree of protein binding, which would collectively influence the pharmacokinetic profile of the administered drug.

Future Research Trajectories and Translational Outlook for N,n Diacetyl Des 4 Fluorobenzyl Mosapride

Development of Novel Synthetic Approaches for N,N-Diacetyl Des-4-fluorobenzyl Mosapride as a Reference Standard

The availability of high-purity this compound is crucial for its use as a reference standard in analytical testing. Research in this area is focused on developing efficient, scalable, and cost-effective synthetic routes.

Current Synthetic Strategy: The synthesis of this compound logically proceeds from a known major metabolite of Mosapride, Des-4-fluorobenzyl Mosapride nih.gov. The general synthetic approach involves a two-step process:

Generation of the Precursor: The initial step is the synthesis or isolation of the precursor, Des-4-fluorobenzyl Mosapride. This compound is formed by the metabolic N-dealkylation of the parent Mosapride molecule nih.gov.

Diacetylation: The subsequent step involves the diacetylation of the Des-4-fluorobenzyl Mosapride precursor. This reaction targets the two available nitrogen atoms—the primary amine on the benzamide ring and the secondary amine within the morpholine ring—introducing an acetyl group (–COCH₃) onto each.

Future Research Focus: Future synthetic research will likely concentrate on optimizing this process. Key areas for investigation include:

Reagent Selection: Exploring various acetylating agents and catalysts to improve reaction yield and purity while minimizing side reactions.

Process Optimization: Investigating reaction conditions such as temperature, solvent, and reaction time to enhance efficiency and reduce the formation of process-related impurities mdpi.com.

Purification Techniques: Developing advanced purification methods, such as preparative chromatography, to achieve the high level of purity (>95-97%) required for a certified reference standard .

Chiral Synthesis: Since Mosapride is a racemate, developing stereoselective synthetic routes could provide access to the individual enantiomers of this compound, which may be valuable for advanced stereospecific analytical methods manufacturingchemist.com.

Table 1: Chemical Data for this compound

| Property | Data |

| IUPAC Name | 4-acetamido-N-((4-acetylmorpholin-2-yl)methyl)-5-chloro-2-ethoxybenzamide lgcstandards.com |

| Molecular Formula | C₁₈H₂₄ClN₃O₅ lgcstandards.com |

| Molecular Weight | 397.14 g/mol lgcstandards.com |

| CAS Number | 170799-32-3 |

| Synonyms | 4-(Acetylamino)-N-[(4-acetyl-2-morpholinyl)methyl]-5-chloro-2-ethoxybenzamide lgcstandards.com |

Integration of High-Throughput Screening for Impurity Detection and Characterization

High-Throughput Screening (HTS) methodologies, while traditionally used in drug discovery, can be adapted for rapid and efficient impurity profiling in pharmaceutical manufacturing. Integrating HTS concepts can accelerate the detection and characterization of trace impurities like this compound in batches of the active pharmaceutical ingredient (API).

Modern analytical techniques form the backbone of these screening efforts. Methods such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are central to identifying and quantifying impurities nih.govgoogle.com. A study successfully used a UPLC-MS/MS method to identify 16 different metabolites of mosapride in human samples, demonstrating the power of this technology to separate and characterize structurally similar compounds nih.gov.

Future integration of HTS principles could involve:

Automation: Automating sample preparation and data analysis to increase the number of batches that can be screened.

Miniaturization: Using smaller sample volumes and microfluidic devices to reduce reagent consumption and analysis time.

Advanced Data Processing: Employing sophisticated software and algorithms to rapidly process complex chromatographic and mass spectrometry data, flagging any deviations from the established impurity profile.

Table 2: Comparison of Analytical Techniques for Impurity Profiling

| Technique | Principle | Application for this compound |

| HPLC | Separation based on polarity | Quantifying known impurities against a reference standard nih.gov. |

| UPLC-MS/MS | High-resolution separation with mass-based identification | Structural elucidation and identification of unknown impurities and metabolites nih.gov. |

| qNMR | Quantitative analysis based on nuclear magnetic resonance | Provides a direct measurement of the concentration of an analyte without needing a structurally identical reference standard nih.gov. |

| Spectrofluorimetry | Measurement of fluorescence | A sensitive method for determining mosapride in the presence of its degradation products nih.gov. |

Advanced Structural-Activity Relationship (SAR) Studies of Mosapride Metabolites and Derivatives

Structural-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For Mosapride and its derivatives, the primary target is the serotonin 5-HT4 receptor, where Mosapride acts as an agonist, promoting gastrointestinal motility researchgate.net.

The main active metabolite of Mosapride is its des-4-fluorobenzyl derivative (M1), which is the direct precursor to this compound nih.gov. Studies have shown that while M1 is active, its 5-HT4 receptor agonistic activity is less potent than the parent Mosapride nih.gov.

The introduction of two acetyl groups to form this compound would be expected to further alter its activity significantly:

Steric Hindrance: The bulky acetyl groups on the nitrogen atoms could interfere with the molecule's ability to bind effectively to the 5-HT4 receptor.

Electronic Effects: Acetylation replaces the hydrogen-bond-donating primary and secondary amines with amide functionalities. This change in electronic properties and hydrogen bonding capacity would likely disrupt the key interactions required for receptor activation.

Future SAR studies could involve synthesizing a panel of derivatives with varying acyl groups (e.g., propionyl, butyryl) to systematically probe the steric and electronic requirements of the binding pocket. Computational methods like molecular docking and molecular dynamics simulations could provide insights into the binding modes of these derivatives and help rationalize the observed activities rsc.org.

Strategies for Process Chemistry Optimization to Minimize Impurity Formation in Mosapride Manufacturing

The control of impurities is a critical aspect of pharmaceutical manufacturing, governed by strict regulatory guidelines daicelpharmastandards.com. Process chemistry optimization aims to refine the manufacturing process of Mosapride to minimize the formation of impurities, including the precursors to this compound.

Key optimization strategies include:

Control of Raw Materials: Ensuring the purity of starting materials and reagents to prevent the introduction of substances that could lead to side reactions.

Reaction Condition Optimization: Systematically adjusting parameters such as temperature, pressure, reaction time, and catalyst choice. For example, avoiding excessive temperatures or prolonged reaction times can prevent the degradation of intermediates and the formation of by-products mdpi.comnih.gov.

Solvent Selection: Choosing appropriate solvents that not only facilitate the desired reaction but also discourage the formation of specific impurities. In some cases, replacing high-boiling-point solvents can prevent the thermal degradation that leads to impurity generation nih.gov.

In-Process Controls (IPCs): Implementing regular testing at critical stages of the manufacturing process to monitor the reaction's progress and the impurity profile, allowing for adjustments to be made in real-time mdpi.com.

By carefully controlling the synthesis, particularly the final steps, manufacturers can limit the potential for unwanted side reactions like partial or di-acetylation, should sources of acetyl groups be present.

Enhancing Pharmaceutical Quality Control and Regulatory Compliance for Mosapride-Based Products

Ensuring the quality, safety, and efficacy of Mosapride-based products requires a robust quality control (QC) system and strict adherence to regulatory standards set by bodies like the International Council for Harmonisation (ICH). The availability and use of well-characterized impurity reference standards, such as this compound, are fundamental to this system.

Role of Reference Standards: Reference standards are used to:

Identify Impurities: By comparing the retention time or spectral data of a peak in a sample's chromatogram to that of the reference standard, analysts can confirm the identity of an impurity.

Quantify Impurities: The concentration of an impurity in the API can be accurately determined by comparing the analytical response (e.g., peak area) of the impurity to the response of a known concentration of the reference standard.

Validate Analytical Methods: Reference standards are essential for validating the accuracy, precision, and specificity of the analytical methods used for quality control, as stipulated by ICH guidelines nih.gov.

Q & A

Q. What experimental models are appropriate for studying the partial agonism of N,N-Diacetyl Des-4-fluorobenzyl Mosapride at 5-HT4 receptors?

Answer: Transgenic mouse models overexpressing human 5-HT4 receptors (5-HT4-TG) and isolated human right atrial preparations (HAP) are validated models. In 5-HT4-TG mice, This compound increases atrial contraction force and rate, while showing no activity in wild-type mice. HAP studies under isometric conditions with phosphodiesterase III inhibitors (e.g., cilostamide) are critical for observing time-dependent agonism .

Q. How does this compound differ from serotonin in receptor activation dynamics?

Answer: In HAP, This compound acts as a partial agonist, achieving lower maximal effects on contraction force compared to serotonin. Co-administration experiments show it displaces serotonin from 5-HT4 receptors at high concentrations, inducing a negative inotropic effect. This suggests competitive binding with distinct efficacy profiles .

Q. What methodologies are used to assess tissue-specific 5-HT4 receptor expression in preclinical studies?

Answer: Reverse transcriptase-polymerase chain reaction (RT-PCR) is employed to quantify 5-HT4 receptor mRNA in tissues like the stomach, heart, and pancreas. This is complemented by functional assays (e.g., insulin clamp studies, atrial contractility measurements) to correlate receptor density with pharmacological responses .

Advanced Research Questions

Q. How can contradictory data on this compound’s insulin-sensitizing effects be reconciled?

Answer: Discrepancies arise from differences in study design:

- Clinical trials (e.g., 1-week inpatient vs. 8-week outpatient studies) show variable glycemic outcomes due to short-term vs. sustained exposure .

- Preclinical models using hyperinsulinemic-euglycemic clamps may not fully replicate human metabolic heterogeneity. Standardizing protocols for receptor autophosphorylation assays (e.g., erythrocyte insulin receptor tyrosine phosphorylation) improves cross-study comparability .

Q. What mechanisms underlie the partial agonism of this compound in cardiac vs. gastrointestinal tissues?

Answer: Tissue-specific differences in 5-HT4 receptor isoforms or downstream signaling (e.g., cAMP/PKA pathways) likely contribute. In HAP, This compound shortens relaxation time (T2) but does not alter time to peak tension (T1), unlike serotonin. This suggests selective modulation of calcium reuptake mechanisms .

Q. How do pharmacokinetic properties influence the interpretation of in vitro vs. in vivo efficacy data?

Answer:

- Metabolite activity : The primary metabolite (des-4-fluorobenzyl mosapride) contributes to prolonged effects in vivo, necessitating LC-MS/MS quantification in plasma and tissues .

- Formulation optimization : Orodispersible films with maltodextrin and plasticizers enhance bioavailability and disintegration rates, critical for translational studies .

Q. What experimental strategies address off-target dopaminergic effects observed in long-term this compound use?

Answer: Retrospective analysis of movement disorders in elderly patients suggests nigrostriatal dopamine receptor antagonism. In vitro binding assays (D2 receptor affinity studies) and PET imaging in primate models are recommended to validate selectivity and refine dosing regimens .

Methodological Considerations

Q. What controls are essential when evaluating this compound in transgenic models?

Answer: Wild-type littermates and pharmacological controls (e.g., GR 125487, a 5-HT4 antagonist) must be included to isolate receptor-specific effects. Parallel experiments with cilostamide (to amplify cAMP signaling) help differentiate direct agonism from PDE-mediated modulation .

Q. How should researchers account for interspecies variability in 5-HT4 receptor pharmacology?

Answer: Humanized receptor models (e.g., 5-HT4-TG mice) and primary human tissue preparations (e.g., HAP) are prioritized over rodent-only systems. Cross-species receptor alignment and molecular docking simulations improve translational relevance .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing concentration-response curves in partial agonist studies?

Answer: Nonlinear regression models (e.g., Schild analysis) quantify potency (EC50) and intrinsic activity (Emax relative to serotonin). Rightward shifts in serotonin curves after This compound co-administration indicate competitive antagonism, requiring calculation of pA2 values .

Q. How can RNA-seq or proteomics resolve conflicting findings on 5-HT4 receptor-mediated insulin modulation?

Answer: Transcriptomic profiling of pancreatic β-cells and skeletal muscle post-treatment identifies downstream targets (e.g., IRS-1, GLUT4). Integration with phosphoproteomics data clarifies whether insulin sensitization arises from direct receptor activation or secondary pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.